molecular formula C10H19NO2S B12954438 3-(((1-Isopropylcyclopropyl)methyl)amino)thietane 1,1-dioxide

3-(((1-Isopropylcyclopropyl)methyl)amino)thietane 1,1-dioxide

Cat. No.: B12954438
M. Wt: 217.33 g/mol
InChI Key: IEBGVAQZHJXALQ-UHFFFAOYSA-N
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Description

3-(((1-Isopropylcyclopropyl)methyl)amino)thietane 1,1-dioxide is a sulfur-containing heterocyclic compound Thietane 1,1-dioxide, the core structure, is a four-membered ring with a sulfur atom and two oxygen atoms attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((1-Isopropylcyclopropyl)methyl)amino)thietane 1,1-dioxide typically involves multiple steps. One common method starts with the preparation of thietan-3-one, which undergoes a series of reactions including the addition of trimethylsilyl cyanide to the carbonyl group, followed by the oxidation of the sulfur atom and subsequent dehydration to form the thietane 1,1-dioxide intermediate .

Another approach involves the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent development. the synthetic routes mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-(((1-Isopropylcyclopropyl)methyl)amino)thietane 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form thietane derivatives with different oxidation states.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium phenolate for substitution reactions .

Major Products

Scientific Research Applications

3-(((1-Isopropylcyclopropyl)methyl)amino)thietane 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(((1-Isopropylcyclopropyl)methyl)amino)thietane 1,1-dioxide involves its interaction with various molecular targets. In medicinal applications, it is believed to exert its effects by modulating neurotransmitter levels and interacting with specific receptors in the brain . The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with sulfur-containing enzymes and proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(((1-Isopropylcyclopropyl)methyl)amino)thietane 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropylcyclopropylmethylamino group enhances its stability and reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H19NO2S

Molecular Weight

217.33 g/mol

IUPAC Name

1,1-dioxo-N-[(1-propan-2-ylcyclopropyl)methyl]thietan-3-amine

InChI

InChI=1S/C10H19NO2S/c1-8(2)10(3-4-10)7-11-9-5-14(12,13)6-9/h8-9,11H,3-7H2,1-2H3

InChI Key

IEBGVAQZHJXALQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CC1)CNC2CS(=O)(=O)C2

Origin of Product

United States

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